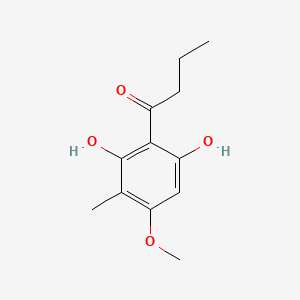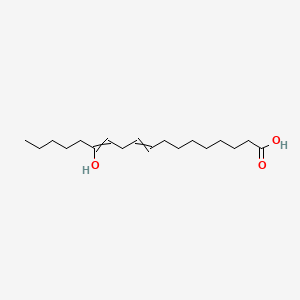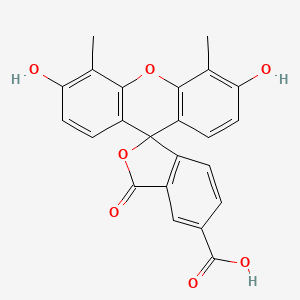
异普拉酮
描述
异普拉酮是一种化学化合物,分子式为C15H18N2O。它以其在化学、生物学和医学等各个领域的多种应用而闻名。该化合物以其独特的结构为特征,使其能够参与各种化学反应。
科学研究应用
异普拉酮在科学研究中具有广泛的应用:
化学: 它用作有机合成的试剂,以及制备更复杂分子的原料。
生物学: 正在研究异普拉酮的潜在生物活性,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 它用于生产药物和其他化学产品。
作用机制
异普拉酮的作用机制涉及其与特定分子靶标和途径的相互作用。它可能会抑制某些酶或受体,从而导致一系列生化事件。确切的分子靶标和途径可能因具体应用和使用环境而异。
生化分析
Biochemical Properties
Isoprazone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as (H+, K+)-ATPase, which is crucial for gastric acid production. By binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, Isoprazone effectively inhibits its activity, leading to a reduction in gastric acid secretion . This interaction is covalent and irreversible, making Isoprazone a potent inhibitor.
Cellular Effects
Isoprazone has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoprazone has been shown to control pro-inflammatory and profibrotic molecules through the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and the induction of heme oxygenase 1 (HO1) . This regulation impacts cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of Isoprazone involves its binding interactions with biomolecules and enzyme inhibition. Isoprazone exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . Additionally, Isoprazone controls pro-inflammatory and profibrotic responses through the MAPK/Nrf2/HO1 pathway . This pathway involves the activation of Mitogen Activated Protein Kinase (MAPK), leading to the nuclear translocation of Nrf2 and the induction of HO1, which are crucial for cellular protection against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoprazone change over time. The stability and degradation of Isoprazone are critical factors that influence its long-term effects on cellular function. Studies have shown that the duration of Isoprazone’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . This prolonged effect is beneficial for sustained inhibition of gastric acid secretion.
Dosage Effects in Animal Models
The effects of Isoprazone vary with different dosages in animal models. At optimal dosages, Isoprazone effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, Isoprazone may cause toxic effects, including gastrointestinal disturbances and potential kidney injury . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Isoprazone is involved in metabolic pathways that include interactions with enzymes and cofactors. One of the key pathways is the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . Isoprazone’s interaction with enzymes in this pathway can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Isoprazone within cells and tissues involve specific transporters and binding proteins. Isoprazone is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.
Subcellular Localization
Isoprazone’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization signals and post-translational modifications of Isoprazone play a role in directing it to its site of action . This precise localization ensures that Isoprazone exerts its effects efficiently.
准备方法
异普拉酮的合成涉及多个步骤,每个步骤都需要特定的条件和试剂。 一种常用的方法是在受控条件下,使1-(4-氨基-2-甲基-5-苯基-3-吡咯基)异丙基酮与适当的试剂反应 。工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。
化学反应分析
异普拉酮会经历各种类型的化学反应,包括:
氧化: 异普拉酮可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 异普拉酮可以参与取代反应,其中官能团被其他基团取代。常见的试剂包括卤素和亲核试剂。
主要产物: 从这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生相应的酮或醛,而还原可能会产生醇。
相似化合物的比较
异普拉酮可以与其他类似化合物进行比较,例如:
奥美拉唑: 两种化合物都用于治疗胃酸相关疾病,但异普拉酮可能具有不同的药代动力学特性。
埃索美拉唑: 与奥美拉唑类似,埃索美拉唑是另一种质子泵抑制剂,具有不同的药理学特征。
异普拉酮的独特性在于其特定的化学结构以及它可以进行的各种反应,使其成为各个研究和工业领域的宝贵化合物。
属性
IUPAC Name |
1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205013 | |
| Record name | Isoprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56463-68-4 | |
| Record name | Isoprazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding isoprazone?
A1: The research paper primarily focuses on the pharmacokinetics of isoprazone, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



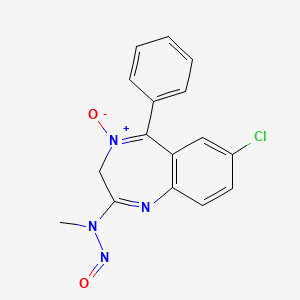
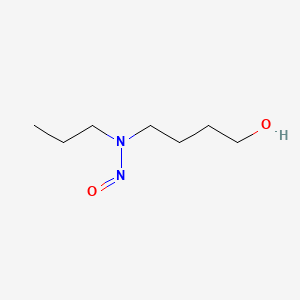

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)
